molecular formula C37H43KN2O8S2 B611068 Sulfo-Cyanine7 carboxylic acid CAS No. 2104632-29-1

Sulfo-Cyanine7 carboxylic acid

Cat. No.: B611068
CAS No.: 2104632-29-1
M. Wt: 746.97
InChI Key: DATDQQRBWIPXJJ-UHFFFAOYSA-M
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Sulfo-Cyanine7 carboxylic acid is synthesized through a series of chemical reactions involving the introduction of sulfonic acid groups and carboxylic acid groups into the cyanine dye structure. The synthesis typically involves the following steps:

Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for high yield and purity, often involving advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions: Sulfo-Cyanine7 carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    EDC/NHS: Used for activating the carboxylic acid group to form amide bonds with amines.

    Sulfur Trioxide or Chlorosulfonic Acid: Used for sulfonation reactions.

Major Products:

Scientific Research Applications

Spectral Properties

Sulfo-Cyanine7 carboxylic acid exhibits the following spectral characteristics:

  • Absorption Maximum: ~750 nm
  • Emission Maximum: ~773 nm
  • Stokes Shift: ~23 nm
  • High Quantum Yield: Provides bright and efficient near-infrared fluorescence.
  • Enhanced Solubility: The presence of sulfonate groups increases performance in water-based assays .

Key Applications

1. In Vivo Imaging

  • This compound is particularly effective for deep tissue imaging due to its minimal background noise and high photostability. It is used in preclinical studies to visualize tumors and other biological structures in live animals .

2. Fluorescence Microscopy

  • This compound enables high-resolution imaging of cells and tissues, allowing researchers to study cellular processes with precision. Its water solubility facilitates its use in various microscopy techniques .

3. Flow Cytometry

  • This compound provides distinct fluorescence signals that enhance cell sorting and analysis capabilities in flow cytometry, making it a valuable tool for immunological studies .

4. Bioconjugation

  • Although it is non-reactive when attachment to other molecules is not desired, this compound can be utilized for bioconjugation when necessary. It labels proteins, antibodies, and nucleic acids efficiently, aiding in the tracking of biomolecules within biological systems .

5. Molecular Probes

  • The dye serves as a molecular probe in bioanalytical assays, helping researchers study molecular interactions and dynamics in real-time .

Case Study 1: Targeted Hybrid Imaging Probes

A study demonstrated the conjugation of this compound with chelators to create hybrid imaging probes. These probes were tested on cancer cell lines, showing specific receptor-mediated internalization and effective tumor visualization through optical imaging techniques .

Case Study 2: Biodistribution Studies

Research involving biodistribution studies of radiolabeled Sulfo-Cyanine7 conjugates revealed significant accumulation in tumor tissues while maintaining low uptake in non-targeted organs. This characteristic underlines the potential of using Sulfo-Cyanine7 for targeted imaging applications in oncology .

Mechanism of Action

Sulfo-Cyanine7 carboxylic acid exerts its effects through its fluorescent properties. The dye absorbs light at a specific wavelength (around 740 nm) and emits light at a longer wavelength (around 750 nm), producing a near-infrared fluorescence signal. This fluorescence can be detected and measured, allowing for the visualization and tracking of labeled biomolecules .

Molecular Targets and Pathways: The dye primarily targets biomolecules with reactive amine groups, such as proteins and peptides. It forms stable conjugates through amide bond formation, enabling the study of molecular interactions and pathways .

Comparison with Similar Compounds

Sulfo-Cyanine7 carboxylic acid is unique due to its high water solubility and near-infrared fluorescence. Similar compounds include:

Each of these compounds has distinct emission wavelengths, making them suitable for different imaging and labeling applications. This compound stands out for its near-infrared emission, which offers deeper tissue penetration and lower background interference .

Biological Activity

Sulfo-Cyanine7 carboxylic acid is a water-soluble near-infrared (NIR) dye that has gained attention for its potential applications in biological imaging and targeted therapies. This compound exhibits unique optical properties, including high hydrophilicity, improved quantum yield, and a significant molar extinction coefficient, making it suitable for various biomedical applications.

  • Molecular Formula : C₃₇H₄₃N₂NaO₈S₂
  • Molecular Weight : 746.97 g/mol
  • Absorption Maximum : 750 nm
  • Emission Maximum : 773 nm
  • Purity : ≥95% (by HPLC and NMR)
  • Solubility : Soluble in water, DMF, and DMSO; insoluble in non-polar organic solvents.

This compound functions primarily as a fluorescent marker. Its NIR properties allow for deep tissue penetration and minimal background fluorescence, which enhances imaging contrast in biological systems. The compound is often utilized in conjugation with targeting vectors to facilitate receptor-mediated internalization in specific cell types.

Case Studies and Research Findings

  • Cell Uptake Studies
    • A study demonstrated that radiolabeled conjugates of this compound showed significant receptor-mediated internalization in A431-CCK2R cells. After 1 and 2 hours of incubation, the internalized activity was measured at 4.56 ± 0.39% and 8.75 ± 1.32% of total activity, respectively, indicating effective cellular uptake .
    • In contrast, non-targeted cells exhibited negligible internalization (0.21 ± 0.08% and 0.31 ± 0.29%) at the same time points .
  • In Vivo Characterization
    • Biodistribution studies in xenografted BALB/c nude mice revealed that Sulfo-Cyanine7 conjugates accumulated significantly in targeted tissues while showing slow pharmacokinetics. For instance, the percentage of injected dose per gram of tissue (%ID/g) was notably high in kidneys (71.1 ± 7.0% ID/g after 2 hours) but lower in tumor tissues compared to non-targeted organs .
    • Imaging studies confirmed specific uptake in receptor-positive tissues, with moderate target-to-organ contrast due to high accumulation in liver and kidneys .
  • Fluorescence Imaging Applications
    • The compound has been effectively used for fluorescence imaging of tumors, allowing for visualization of tumor tissues over time as non-targeted tissues were cleared from the system . This property is particularly advantageous for real-time monitoring of tumor dynamics during therapy.

Comparative Data Table

PropertyThis compound
Molecular Weight746.97 g/mol
Absorption Maximum750 nm
Emission Maximum773 nm
SolubilityWater, DMF, DMSO
Purity≥95%
Specific Uptake (A431-CCK2R)8.75 ± 1.32% (2h incubation)
Kidney Accumulation71.1 ± 7.0% ID/g (2h post-injection)

Properties

IUPAC Name

potassium;1-(5-carboxypentyl)-3,3-dimethyl-2-[2-[3-[2-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indole-5-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H44N2O8S2.K/c1-36(2)29-23-27(48(42,43)44)15-17-31(29)38(5)33(36)19-13-25-10-9-11-26(22-25)14-20-34-37(3,4)30-24-28(49(45,46)47)16-18-32(30)39(34)21-8-6-7-12-35(40)41;/h13-20,22-24H,6-12,21H2,1-5H3,(H2-,40,41,42,43,44,45,46,47);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DATDQQRBWIPXJJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC3=CC(=CC=C4C(C5=C(N4CCCCCC(=O)O)C=CC(=C5)S(=O)(=O)[O-])(C)C)CCC3)C)C.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H43KN2O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

747.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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